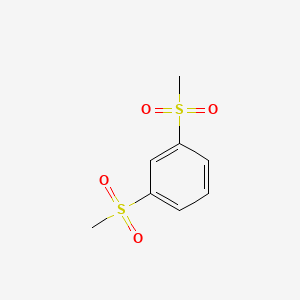

1,3-Bis(methylsulfonyl)benzene

Description

1,3-Bis(methylsulfonyl)benzene (C₈H₁₀O₄S₂, molecular weight 234.29 g/mol) is a benzene derivative substituted with two methylsulfonyl (-SO₂CH₃) groups at the 1 and 3 positions. The sulfonyl groups are strong electron-withdrawing substituents, which significantly influence the compound’s electronic properties, reactivity, and intermolecular interactions.

Properties

IUPAC Name |

1,3-bis(methylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4S2/c1-13(9,10)7-4-3-5-8(6-7)14(2,11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPSIJNRIUSOBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,3-bis(methylsulfonyl)benzene typically involves the sulfonation of benzene derivatives. One common method is the reaction of 1,3-dimethylbenzene (m-xylene) with sulfur trioxide or chlorosulfonic acid, followed by oxidation to introduce the sulfonyl groups . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure complete sulfonation and oxidation.

Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods are designed to handle large-scale production while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

1,3-Bis(methylsulfonyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its chemical properties.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or other lower oxidation state sulfur compounds.

Substitution: The methylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- 1,3-Bis(methylsulfonyl)benzene is utilized in organic synthesis as a versatile building block. Its sulfonyl groups enhance reactivity, making it suitable for various transformations, including nucleophilic substitutions and coupling reactions.

-

Pharmaceutical Development

- The compound serves as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for the incorporation of sulfonyl functionalities into drug candidates, which can improve solubility and bioavailability.

-

Material Science

- It is employed in the development of advanced materials, including polymers and resins. The sulfonyl groups contribute to thermal stability and chemical resistance in polymeric materials.

-

Catalysis

- This compound has been studied for its potential role as a catalyst or catalyst precursor in various chemical reactions. Its ability to stabilize reactive intermediates can facilitate more efficient catalytic processes.

Case Study 1: Synthesis of Sulfonyl-Containing Compounds

A study demonstrated the use of this compound in synthesizing sulfonamide derivatives. The reactions were carried out under mild conditions, yielding high purity products with significant yields. This showcases its utility in creating complex molecules for medicinal chemistry applications.

Case Study 2: Polymer Development

Research highlighted the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. The resulting materials exhibited improved performance compared to traditional polymers without sulfonyl groups.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for nucleophilic substitutions | High reactivity due to sulfonyl groups |

| Pharmaceutical | Synthesis of drug candidates | Improved solubility and bioavailability |

| Material Science | Development of polymers and resins | Enhanced thermal stability |

| Catalysis | Catalyst precursor in chemical reactions | Stabilization of reactive intermediates |

Mechanism of Action

The mechanism of action of 1,3-bis(methylsulfonyl)benzene involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong bonds with various biological molecules, influencing their activity and function. The pathways involved may include inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Data Table: Comparison of Key Attributes

Biological Activity

1,3-Bis(methylsulfonyl)benzene, a compound characterized by two methylsulfonyl groups attached to a benzene ring, has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and relevant research findings.

Target Interactions

This compound is hypothesized to interact with various biological targets similar to other bioactive aromatic compounds. These interactions may lead to significant alterations in cellular processes, including apoptosis and cell proliferation. The compound's structure allows it to bind with high affinity to multiple receptors, potentially influencing various signaling pathways in cells.

Biochemical Pathways

The biological effects of this compound may be mediated through several biochemical pathways:

- Antimicrobial Activity : The compound exhibits activity against various pathogens, indicating its potential as an antimicrobial agent.

- Anticancer Properties : Research suggests that it may induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving DNA damage and oxidative stress .

- Oxidative Stress Modulation : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative stress that can trigger cell death in malignant cells .

Antimicrobial Activity

Recent studies have screened various methylsulfone derivatives for antimicrobial properties. This compound was included in these screenings, demonstrating effectiveness against a range of bacterial strains. The results indicated a promising potential for developing new antimicrobial agents based on its structure .

| Compound | Antimicrobial Activity |

|---|---|

| This compound | Moderate |

| 1,4-Bis(methylsulfonyl)benzene | Low |

| 1,2-Bis(methylsulfonyl)benzene | High |

Anticancer Studies

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. It appears to induce apoptosis through the activation of caspases and the generation of ROS. A notable study reported that treatment with this compound led to significant reductions in cell viability among various cancer cell lines .

Case Studies

Case Study 1: Anticancer Efficacy in Breast Cancer Cells

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to untreated controls.

Case Study 2: Antimicrobial Activity Against Staphylococcus aureus

In another investigation, the compound was tested against Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating moderate effectiveness compared to standard antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.